2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzochromenone core fused with an oxadiazole ring and substituted with a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step involves the reaction of the benzochromenone intermediate with a suitable nitrile oxide precursor, often under reflux conditions in the presence of a catalyst.
Substitution with the dimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group and a heterocyclic ring but differs in the core structure.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one: Another compound with a dimethoxyphenyl group but with a different heterocyclic system.
Uniqueness
The uniqueness of 2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its fused ring system and specific substituents make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-27-14-8-9-16(20(11-14)28-2)21-24-22(30-25-21)18-12-17-15-6-4-3-5-13(15)7-10-19(17)29-23(18)26/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZKJHIDQDXPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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